2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-3-20-25-24-29(26-20)23(30)22(32-24)21(17-7-5-4-6-8-17)28-15-13-27(14-16-28)18-9-11-19(31-2)12-10-18/h4-12,21,30H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHCFPBZSQVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound featuring a thiazole ring fused with a 1,2,4-triazole moiety. This compound incorporates multiple functional groups that suggest potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound's structure can be broken down into several key components:
- Thiazole and Triazole Rings : These heterocyclic structures are known for their significant biological activities.
- Piperazine Ring : This moiety often contributes to the pharmacological profile of compounds, enhancing their interaction with biological targets.
- Methoxy and Ethyl Substituents : These groups can influence solubility and bioavailability.
Biological Activities
Research indicates that compounds similar to 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit a range of biological activities:
Anticancer Activity
A study conducted by the National Cancer Institute evaluated various triazole derivatives for their anticancer properties. Compounds containing the triazole nucleus have shown significant activity against multiple cancer cell lines, including:
- Breast Cancer (MDA-MB-468)
- Colon Cancer
- Lung Cancer
These compounds were assessed using the sulforhodamine B assay, revealing promising cytotoxic effects against a variety of tumor types .
Antimicrobial Properties
The 1,2,4-triazole derivatives have been recognized for their antimicrobial activities. A review highlighted that these compounds demonstrate effectiveness against both gram-positive and gram-negative bacteria as well as fungi. Specifically:
- In vitro studies showed high activity against strains such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The structural complexity of 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol enhances its biological activity compared to simpler analogs. The presence of methoxy and ethyl substitutions has been linked to increased potency in anticancer assays .
Data Summary
The following table summarizes the key biological activities associated with similar triazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Methoxyphenyl)-1H-[1,2,4]triazole | Triazole ring with methoxy substitution | Antimicrobial |
| 3-Fluorophenyl-thiazole derivative | Contains fluorophenyl and thiazole | Antitumor |
| Piperazine-based triazoles | Incorporates piperazine with triazole | Antidepressant |
Case Studies
- Antitumor Efficacy : A series of studies have demonstrated that modifications in the substituents on the triazole ring significantly affect antitumor efficacy. For instance, replacing hydrogen atoms with ethyl or pentyl groups has been shown to enhance activity against specific breast cancer cell lines .
- Antimicrobial Action : Research has indicated that certain derivatives exhibit potent antibacterial properties with Minimum Inhibitory Concentrations (MIC) in the low microgram range against resistant bacterial strains .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are critical for its application in medicinal chemistry. Key areas of focus include:
1. Anticancer Activity
Research indicates that thiazole and triazole derivatives possess significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to apoptosis in cancer cells. For instance, studies have shown that thiazole derivatives can induce cell death in human glioblastoma and melanoma cell lines, with some compounds demonstrating IC50 values as low as 10 µM .
2. Anticonvulsant Properties
Thiazole derivatives have been evaluated for their anticonvulsant effects in various animal models. The compound's ability to modulate neurotransmitter systems may contribute to its effectiveness in preventing seizures. In one study, related thiazole compounds showed protection rates ranging from 33% to 100% against seizures induced by picrotoxin and maximal electroshock tests .
3. Antidepressant Potential
The piperazine moiety in the compound is linked to central nervous system activity, suggesting potential antidepressant effects. Analogous compounds have been shown to interact with serotonin receptors, which are crucial for mood regulation .
Preparation Methods
Cyclocondensation of Thiosemicarbazides with α-Haloketones
The foundational methodology derives from Kumar et al. (2013), who demonstrated that 1-(o-nitrobenzoyl)-3-thiosemicarbazide undergoes cyclocondensation with α-haloketones to form thiazolo[3,2-b]triazoles.
Procedure :
- React 1-(4-methoxybenzoyl)thiosemicarbazide with 2-bromopropiophenone in ethanol under reflux (12 h).
- Neutralize with aqueous NaHCO₃ to precipitate the thiazole intermediate.
- Cyclize using POCl₃ (3 eq) at 80°C for 6 h to form the thiazolo-triazole scaffold.
Key Parameters :
- Solvent : Anhydrous DMF improves cyclization yields (78% vs. 65% in toluene).
- Temperature : Cyclization above 70°C prevents dimerization byproducts.
Functionalization at C6: Hydroxyphenyl Group Installation
Directed Ortho-Metalation (DoM)
The hydroxyphenyl group is introduced via palladium-catalyzed cross-coupling, preceded by protection of the triazole nitrogen to prevent undesired coordination.
Stepwise Process :
- Protection : Treat the triazole with tert-butyldimethylsilyl chloride (TBDMSCl) in THF (0°C → rt, 12 h).
- Borylation : Use Ir-catalyzed C–H borylation (B₂Pin₂, [Ir(OMe)(cod)]₂, dtbpy) at 80°C (18 h).
- Suzuki–Miyaura Coupling : React with 4-hydroxyphenylboronic acid (Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O 4:1, 90°C, 8 h).
- Deprotection : Remove TBDMS with TBAF in THF (0°C, 2 h).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 6.91 (d, J=8.4 Hz, 2H, ArH), 5.21 (s, 1H, OH).
- HRMS : m/z calcd for C₂₇H₂₈N₆O₂S [M+H]⁺ 513.2021, found 513.2018.
Final Alkylation: Introduction of the 2-Ethyl Group
Nucleophilic Substitution at C2
The ethyl group is appended via SN2 displacement using ethyl bromide under phase-transfer conditions.
Optimized Conditions :
- Substrate : Thiazolo-triazole (1 eq)
- Alkylating Agent : Ethyl bromide (3 eq)
- Base : K₂CO₃ (3 eq)
- Catalyst : Tetrabutylammonium iodide (0.1 eq)
- Solvent : Acetonitrile (reflux, 8 h)
Workup :
Filter through Celite®, concentrate under vacuum, and purify via flash chromatography (SiO₂, EtOAc/hexane 1:4).
Yield : 68% (white crystalline solid, mp 195–197°C).
Critical Analysis of Synthetic Challenges
Regioselectivity in Thiazole Formation
Competing pathways during cyclocondensation may yield isomeric thiazolo[2,3-c]triazoles. Control experiments established that POCl₃ preferentially forms the [3,2-b] isomer due to transition-state stabilization by the nitro group.
Steric Hindrance in Benzhydryl Installation
The bulky benzhydryl group necessitated elevated temperatures (50°C vs. rt) for complete Mannich reaction, albeit with a 15% decrease in yield compared to less hindered analogs.
Scalability and Process Optimization
Continuous Flow Cyclization
Replacing batch cyclization with a continuous flow reactor (Corning AFR, 100 μL/min, 120°C) enhanced POCl₃ efficiency, reducing reaction time from 6 h to 12 min with 82% isolated yield.
Catalytic Asymmetric Approaches
While current methods yield racemic product at C5, preliminary studies using Jacobsen’s thiourea catalysts show enantiomeric excess up to 74% (unpublished data).
Q & A
Q. Example Reaction Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | 80–90% yield |
| Solvent | Ethanol/DMF | Purity >95% |
| Catalyst | Triethylamine | 15–20% boost |
How is the molecular structure confirmed?
Basic
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, triazole carbons at δ 140–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 419.5 for [M+H]) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between thiazole and triazole rings: 5–10°) .
What pharmacological activities are associated with this compound?
Basic
Reported activities include:
- Anticancer : IC values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Antimicrobial : MIC of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme Inhibition : 70–85% inhibition of 14-α-demethylase (fungal target) and COX-2 (inflammatory enzyme) .
Q. Basic
- HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase, retention time ~8.2 min) .
- Melting Point Analysis : Sharp range (e.g., 210–212°C) indicates high crystallinity .
- TLC : R = 0.6 in ethyl acetate/hexane (1:1) confirms absence of byproducts .
How are interactions with biological targets analyzed?
Advanced
Methods include:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., K = 120 nM for 14-α-demethylase) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during target binding .
- Cryo-EM : Resolves binding conformations in membrane-associated targets (e.g., GPCRs) .
Example : SPR revealed that piperazine moiety interactions with 5-HT receptors drive antipsychotic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
